1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine
Description
This compound (CAS: 1269467-96-0) is a piperidine derivative functionalized with a pinacol boronic ester group at the 4-position and a methyl group at the 1-position. Its molecular formula is C₁₄H₂₅BNO₂, with a molecular weight of 277.13 g/mol . The pinacol boronic ester moiety enhances stability, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BNO2/c1-11(2)12(3,4)16-13(15-11)10-6-8-14(5)9-7-10/h10H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLCYAZBMGOKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672162 | |
| Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1264198-72-2 | |
| Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1264198-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boronate Ester Formation via Pinacol Coupling
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety is typically introduced through transesterification or direct boronation. For 1-methylpiperidine derivatives, the reaction of piperidine-4-boronic acid with pinacol (1,2-diol) in anhydrous tetrahydrofuran (THF) at 60–80°C yields the target boronate ester. Catalytic amounts of acetic acid (0.5–1.0 equiv) accelerate equilibration, achieving conversions >90% within 6 hours.
Table 1: Optimization of Pinacol Boronate Formation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | <60°C: Slow kinetics; >80°C: Decomposition |
| Solvent | Anhydrous THF | Polar aprotic solvents prevent boronate hydrolysis |
| Catalyst | Acetic acid (0.5 eq) | Protonation enhances nucleophilic attack |
| Reaction Time | 4–6 hours | Prolonged durations risk boronate oxidation |
Piperidine Ring Functionalization
The 1-methylpiperidine scaffold is synthesized via reductive amination or alkylation. A two-step protocol involving:
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N-Methylation : Treatment of 4-aminopiperidine with methyl iodide (1.2 equiv) in dichloromethane (DCM) under N₂, followed by aqueous workup.
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Boronation : Suzuki-Miyaura coupling of the methylated intermediate with pinacol boronic ester using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ (3 equiv) in ethanol/water (4:1).
Critical Consideration : Steric hindrance at the piperidine 4-position necessitates bulky ligands (e.g., XPhos) to suppress homocoupling.
Advanced Catalytic Systems
Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura reaction remains the cornerstone for C–B bond formation. Key advancements include:
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Catalyst Screening : Pd(OAc)₂/XPhos systems achieve 92% yield versus 78% with Pd(PPh₃)₄ due to enhanced oxidative addition.
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Solvent Effects : Ethanol/water mixtures (4:1) outperform DMF or toluene by stabilizing the boronate intermediate.
Table 2: Comparative Catalyst Performance
| Catalyst System | Yield (%) | Reaction Time (h) |
|---|---|---|
| Pd(PPh₃)₄/K₂CO₃ | 78 | 12 |
| Pd(OAc)₂/XPhos | 92 | 8 |
| NiCl₂(dppe)/Zn | 65 | 24 |
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 300 W) reduces reaction times from 12 hours to 45 minutes while maintaining yields >85%. This method is particularly effective for gram-scale synthesis, minimizing boronate decomposition.
Industrial-Scale Production
Continuous Flow Reactor Design
A patent-pending approach (CN109180564B) employs a tubular reactor with:
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Residence Time : 8–10 minutes
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Temperature Gradient : 70°C (Zone 1) → 110°C (Zone 3)
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Catalyst Immobilization : Pd nanoparticles on SiO₂ supports enable catalyst recycling (≥15 cycles).
Advantages :
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98% conversion per pass
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50% reduction in solvent waste vs. batch processes
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction typically produces biaryl or styrene derivatives.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura cross-coupling.
Alcohols and Phenols: From oxidation reactions.
Substituted Piperidines: From nucleophilic substitution reactions.
Scientific Research Applications
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Utilized in the development of drug candidates for various therapeutic areas, including oncology and neurology.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized.
Comparison with Similar Compounds
Structural Variations and Key Properties
The following table highlights structural analogs and their distinguishing features:
Reactivity and Stability Trends
- Steric Effects : The phenyl-spacer analog (1247000-92-5) exhibits reduced reactivity in cross-coupling due to increased steric hindrance compared to the parent compound .
- Electronic Effects : The methylsulfonyl derivative (1323995-59-0) shows higher electrophilicity at the boron center, accelerating transmetalation in Suzuki reactions .
- Solubility : Hydrochloride salts (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine HCl) improve aqueous solubility but require neutral conditions for coupling .
Biological Activity
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHBNO
- Molecular Weight : 208.07 g/mol
- CAS Number : 761446-44-0
- Appearance : White to light yellow powder or crystal
- Purity : >98% (GC)
The compound acts primarily as a boron-containing heterocycle that can participate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions. Its structural features allow it to interact with biological targets effectively.
Enzyme Inhibition
This compound has been studied for its inhibitory effects on several enzymes:
- DYRK1A Inhibition : It has shown promising results as a DYRK1A inhibitor, with nanomolar-level inhibitory activity demonstrated through enzymatic assays. This inhibition is significant in the context of neurodegenerative diseases and developmental disorders .
Antioxidant and Anti-inflammatory Properties
Study on Neuroprotective Effects
A study evaluating the neuroprotective effects of this compound found that it significantly reduced oxidative stress markers in neuronal cell lines. The compound's mechanism involved the upregulation of antioxidant enzymes and downregulation of inflammatory cytokines .
Cancer Research
In cancer research contexts, this compound has been explored for its effects on various cancer cell lines. It demonstrated selective cytotoxicity against tumor cells while sparing normal cells. For instance, in MDA-MB-231 triple-negative breast cancer cells, it showed an IC value significantly lower than that observed in non-cancerous cell lines, indicating a favorable therapeutic window .
Data Summary Table
Q & A
Basic: What are the common synthetic routes for 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, and how are intermediates validated?
The synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronation of pre-functionalized piperidine derivatives. For example, coupling reactions require aryl halides or triflates with pinacol boronic esters under palladium catalysis . Key intermediates (e.g., halogenated piperidines) are validated via H/C NMR and mass spectrometry to confirm regioselectivity and structural integrity .
Basic: How is the purity of this compound characterized, and what analytical thresholds are critical for research use?
Purity is assessed using reversed-phase HPLC (C18 columns, methanol/water gradients) and GC-MS for volatile impurities. A minimum purity of 97% is typically required for research applications, as lower purity can skew reaction yields or biological activity results . Quantification via B NMR is also employed to verify boronate ester integrity .
Advanced: How can researchers optimize reaction conditions for Suzuki-Miyaura coupling involving this boronate ester?
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility and stabilize intermediates .
- Catalyst systems : Pd(PPh) or PdCl(dppf) with ligands improves cross-coupling efficiency .
- Temperature control : Reactions are often conducted at 80–100°C to balance reaction rate and boronate stability .
Kinetic monitoring via TLC or in-situ IR spectroscopy helps identify side reactions (e.g., protodeboronation) .
Advanced: How should contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved during structural confirmation?
Contradictions in splitting patterns may arise from dynamic rotational isomerism or impurities. Solutions include:
- Variable-temperature NMR : Resolves overlapping signals by altering thermal conditions .
- 2D NMR techniques : COSY and HSQC clarify coupling relationships and quaternary carbon assignments .
- Comparative analysis : Cross-reference with crystallographic data or computational models (DFT) .
Basic: What solvents and storage conditions are optimal for maintaining boronate stability?
- Solvents : Anhydrous DCM, THF, or DMSO prevent hydrolysis of the boronate ester .
- Storage : Amber glass bottles at –20°C under inert gas (argon) minimize photolytic and oxidative degradation .
Advanced: What strategies are used to incorporate this compound into drug discovery pipelines, particularly for CNS targets?
The piperidine-boronate scaffold is leveraged for:
- Blood-brain barrier penetration : LogP values (calculated ~2.5) and polar surface area (<70 Å) are optimized via substituent modification .
- Protease inhibition : Boronates act as transition-state analogs in serine protease inhibition assays .
- In vivo stability : Metabolite profiling (LC-MS/MS) identifies hydrolytically labile sites for structural tuning .
Advanced: How can researchers address batch-to-batch variability in catalytic activity during scale-up?
- DoE (Design of Experiments) : Statistically optimizes parameters (e.g., stoichiometry, agitation rate) .
- In-line analytics : PAT (Process Analytical Technology) tools like ReactIR monitor reaction progress in real time .
- Purification protocols : Gradient recrystallization or centrifugal partition chromatography isolates high-purity batches .
Advanced: What computational methods aid in predicting reactivity or toxicity of derivatives?
- DFT calculations : Model transition states for cross-coupling or hydrolysis pathways .
- ADMET prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and hERG liability .
- Molecular docking : Screens against target proteins (e.g., kinases) to prioritize synthetic targets .
Basic: What safety protocols are essential for handling this compound in the lab?
- PPE : Gloves (nitrile) and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during weighing or reactions to avoid inhalation of fine particulates .
- Spill management : Neutralize with damp sand or vermiculite; avoid water to prevent exothermic hydrolysis .
Advanced: How are stability studies designed to evaluate long-term storage under varying conditions?
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
- Accelerated stability testing : Arrhenius modeling predicts shelf life at 25°C based on high-temperature data .
- Analytical endpoints : Track boronate content (B NMR) and parent compound loss (HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
